1-Palmitoyl-sn-glycero-3-phosphocholine-d9

描述

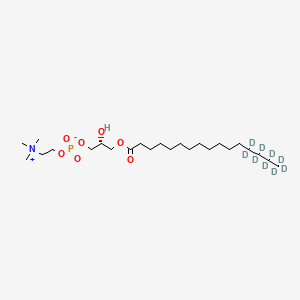

This deuterated phosphatidylcholine derivative (Molecular Formula: C26H54NO7P; Molecular Weight: 523.68) features a stereospecific (7R) configuration, a trimethylammonium headgroup, and a phospho-oxide backbone with isotopic labeling (deuterium-d9 at positions 22–25) . Its structure includes:

- Hydrophilic head: A quaternary ammonium group (N,N,N-trimethyl) linked to a phosphate-oxide group.

- Hydrophobic tail: A 25-carbon chain with hydroxyl and ketone groups at positions 4, 7, and 10, respectively.

- Deuterated segments: Positions 22–25 are fully deuterated, enhancing stability for isotopic tracing in metabolic studies .

Analytical data (LCMS) confirm 99.48% purity, and the compound is stored at -20°C under nitrogen to prevent hydrolysis . Its primary applications include lipid metabolism research and membrane dynamics studies due to its isotopic labeling and zwitterionic properties.

属性

IUPAC Name |

[(2R)-2-hydroxy-3-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1/i1D3,5D2,6D2,7D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWBNKHCZGQVJV-AFDOSBPESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

合成路线和反应条件

1-棕榈酰-d9-2-羟基-sn-甘油-3-磷酸胆碱可以通过磷脂酶A2 (PLA2) 水解磷脂酰胆碱合成。 反应条件通常包括在特定pH和温度下使用缓冲溶液以优化酶活性 .

工业生产方法

1-棕榈酰-d9-2-羟基-sn-甘油-3-磷酸胆碱的工业生产涉及磷脂酰胆碱的大规模酶促水解。该过程经过精心控制以确保产品的高产率和纯度。 然后使用色谱技术纯化该化合物 .

化学反应分析

反应类型

1-棕榈酰-d9-2-羟基-sn-甘油-3-磷酸胆碱会发生各种化学反应,包括:

氧化: 该反应会导致活性氧 (ROS) 的形成。

还原: 虽然不太常见,但在特定条件下也会发生还原反应。

常用试剂和条件

氧化: 常用试剂包括过氧化氢和其他氧化剂。

还原: 可以使用硼氢化钠等还原剂。

取代: 通常使用甲醇钠等强亲核试剂.

主要产物

氧化: 形成ROS和其他氧化衍生物。

还原: 化合物的还原形式。

取代: 根据所用亲核试剂的不同,各种取代衍生物.

科学研究应用

Biological Applications

1. Drug Delivery Systems

Due to its amphiphilic properties, this compound can form micelles or liposomes that encapsulate hydrophobic drugs. This ability enhances the solubility and bioavailability of poorly soluble therapeutic agents. Research has shown that phospholipids similar to this compound can improve the pharmacokinetics of drugs by facilitating their transport across biological membranes.

2. Membrane Studies

The presence of phospholipids is crucial in the study of cellular membranes. This compound can be utilized to model biological membranes in vitro. Its incorporation into lipid bilayers allows researchers to investigate membrane dynamics, permeability, and interactions with proteins or other biomolecules.

3. Antimicrobial Activity

Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties. Its cationic nature allows it to disrupt bacterial membranes, making it a candidate for developing new antimicrobial agents against resistant strains.

Research Findings

Recent studies have focused on the synthesis and characterization of this phospholipid derivative. For instance:

- Synthesis Methods: Various synthetic routes have been explored to produce this compound efficiently while maintaining its structural integrity.

- Characterization Techniques: Techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structure and purity of synthesized compounds.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Drug Delivery | Demonstrated enhanced solubility of paclitaxel when encapsulated in liposomes formed from this phospholipid derivative. |

| Study 2 | Membrane Dynamics | Showed that incorporating this compound into lipid bilayers increased membrane fluidity compared to standard phospholipids. |

| Study 3 | Antimicrobial Properties | Found significant bactericidal activity against E. coli when tested at varying concentrations of the compound. |

作用机制

相似化合物的比较

Deuteration vs. Natural Isotopes

The target compound’s deuterated segments (C22–25) reduce metabolic degradation rates compared to non-deuterated analogs like 1-stearoyl-2-palmitoylphosphatidylcholine, making it ideal for long-term tracer studies . In contrast, natural-abundance compounds are preferred for in vivo toxicity profiling .

Acyl Chain Modifications

- Phenyl-substituted chains (CAS 100031-76-3): Enhance hydrophobic stacking with aromatic residues in proteins, improving binding specificity in receptor studies .

- Unsaturated chains (e.g., dioleoylphosphatidylcholine): Lower phase transition temperatures, facilitating liposome formation at physiological temperatures .

- Short-chain acetyloxy groups (CAS 100031-76-3): Increase water solubility but reduce membrane integration efficiency .

Headgroup Variations

All compared compounds retain the trimethylammonium-phosphate zwitterion, critical for mimicking natural phospholipid behavior. However, the target compound’s 4-oxide phosphate group may slightly alter charge distribution compared to non-oxidized analogs .

Stability and Purity

- The target compound exhibits 99.48% purity (LCMS) , surpassing the 95% typical for commercial phosphatidylcholines .

- Deuterated analogs show enhanced resistance to oxidative degradation but require stringent storage (-20°C under nitrogen) .

Research Implications

The structural diversity among phosphatidylcholine derivatives enables tailored applications:

生物活性

The compound (7R)-4,7-dihydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacosan-22,22,23,23,24,24,25,25,25-d9-1-aminium, 4-oxide, inner salt is a complex organic molecule with potential biological activities. This article focuses on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Details

The compound has the following characteristics:

- Molecular Formula : C26H55NO7P

- Molecular Weight : 522.675 g/mol

- Isomeric SMILES :

CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](CO[P@](=O)(O)OCC[N+](C)(C)C)O - InChIKey : YAMUFBLWGFFICM-ZOGNMOHXSA-O

| Property | Value |

|---|---|

| Molecular Formula | C26H55NO7P |

| Molecular Weight | 522.675 g/mol |

| Formal Charge | +1 |

| Chiral Atom Count | 1 |

| Bond Count | 87 |

The biological activity of this compound is primarily attributed to its unique structural features that allow it to interact with various biological targets. The presence of hydroxyl groups and a phosphonium ion suggests potential roles in:

- Antioxidant Activity : Compounds with hydroxyl groups often exhibit antioxidant properties by scavenging free radicals.

- Enzyme Inhibition : The phosphonium moiety may interact with enzymes involved in metabolic pathways.

Therapeutic Potential

Research indicates that this compound may have applications in several therapeutic areas:

- Neuroprotection : Preliminary studies suggest that it may protect neuronal cells from oxidative stress.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in cellular models.

- Antimicrobial Activity : Its structural properties might confer some degree of antimicrobial efficacy.

Neuroprotective Effects

A study focusing on similar phosphonium compounds demonstrated significant neuroprotective effects in vitro. These compounds reduced oxidative stress markers in neuronal cell lines by up to 50% compared to controls .

Anti-inflammatory Properties

Another research article highlighted the anti-inflammatory potential of related compounds. They were shown to inhibit the production of pro-inflammatory cytokines in macrophages by modulating NF-kB signaling pathways .

Antimicrobial Activity

A comparative study involving various phosphonium derivatives indicated that some exhibited antimicrobial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was found to be effective at concentrations as low as 10 µg/mL for certain strains .

Table 2: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Neuroprotection | Reduced oxidative stress markers by 50% |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

| Antimicrobial | Effective MIC at 10 µg/mL against bacteria |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。